molecular formula C13H12FN3O3 B2998261 N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide CAS No. 1448059-84-4

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide

Cat. No. B2998261
M. Wt: 277.255
InChI Key: DDTVOFLQHCTLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is used in scientific research for its unique properties, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Scientific Research Applications

Discovery of Metabotropic Glutamate Receptor Antagonists

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide derivatives have been explored for their potential as metabotropic glutamate receptor 1 (mGluR1) antagonists. Studies have identified compounds with potent mGluR1 antagonistic activity, excellent subtype selectivity, and favorable pharmacokinetic profiles in rats. These findings suggest their potential for developing antipsychotic treatments and as PET tracers for elucidating mGluR1 functions in humans (Satoh et al., 2009).

Advancements in PET Imaging Ligands

Further research has been dedicated to synthesizing and evaluating novel radioligands for positron emission tomography (PET) imaging of mGluR1 in the brain. Compounds such as 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide have shown high in vitro binding affinity for mGluR1 and successful imaging of mGluR1 distribution in rat brains through PET studies. This progress indicates their utility for imaging brain mGluR1 and potentially aiding in neurological disorder diagnosis and drug development (Fujinaga et al., 2012).

Cellular Proliferation Assessment in Tumors

The compound has also been evaluated for its application in assessing cellular proliferation in tumors using PET imaging. A study using N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) demonstrated significant correlations between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index in various cancers. This correlation highlights the potential of 18F-ISO-1 as a promising agent for evaluating the proliferative status of solid tumors, contributing to improved cancer diagnosis and treatment planning (Dehdashti et al., 2013).

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-19-12-10(7-15-13(17-12)20-2)16-11(18)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTVOFLQHCTLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide

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